molecular formula C9H10N2O B12965388 2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol

2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol

Cat. No.: B12965388
M. Wt: 162.19 g/mol
InChI Key: FKRLZQFNCVNGKP-UHFFFAOYSA-N
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Description

2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol is a heterocyclic compound with the molecular formula C9H10N2O. This compound belongs to the class of pyrazolo[1,5-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of dimethylamino leaving groups, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This may include the use of continuous flow reactors and other scalable techniques to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, thereby modulating their activity. This can lead to various biological effects, including enzyme inhibition and alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2,3-dimethyl-1H-pyrazolo[1,5-a]pyridin-5-one

InChI

InChI=1S/C9H10N2O/c1-6-7(2)10-11-4-3-8(12)5-9(6)11/h3-5,10H,1-2H3

InChI Key

FKRLZQFNCVNGKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN2C1=CC(=O)C=C2)C

Origin of Product

United States

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